Tolperisone hydrochloride is a centrally acting muscle relaxant that has been in therapeutic use for more than three decades. [] It is a piperidine derivative, classified as a spasmolytic agent. [, ] Tolperisone hydrochloride is widely used in scientific research to investigate its mechanism of action, interactions with other molecules, and potential applications in various fields.
Tolperisone hydrochloride was first synthesized in the 1960s and has been utilized in various therapeutic applications since then. It belongs to the class of compounds known as amino alcohols, which are characterized by their ability to modulate neurotransmission in the central nervous system. It is structurally related to other muscle relaxants but offers distinct pharmacological benefits, including a lower incidence of sedation compared to traditional agents like diazepam.
The synthesis of tolperisone hydrochloride involves several key steps:
For example, one method reported involves drying the wet material in a tray at 102°C for 6 hours before crushing and sieving through a 40-mesh sieve . The final product exhibits high purity levels, often exceeding 99% .
Tolperisone hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms:
The molecular structure includes:
Structural analysis through techniques like X-ray diffraction reveals characteristic peaks that confirm its crystalline nature, with notable diffraction angles at approximately 7.0°, 17.1°, and 25.6° .
Tolperisone hydrochloride undergoes various chemical reactions, particularly under conditions of hydrolysis and oxidation:
These reactions are crucial for developing analytical methods to quantify tolperisone in pharmaceutical formulations, ensuring quality control during manufacturing .
The mechanism of action of tolperisone hydrochloride primarily involves:
Research indicates that tolperisone does not significantly affect neuromuscular transmission, which minimizes side effects commonly associated with other muscle relaxants .
Tolperisone hydrochloride possesses several notable physical and chemical properties:
These properties are essential for formulating effective dosage forms such as tablets or injectable solutions .
Tolperisone hydrochloride has diverse applications in medical practice:
Tolperisone hydrochloride was first synthesized in the 1950s by researchers at the Hungarian pharmaceutical company Gedeon Richter. Its development emerged from systematic structural modifications of cocaine, aiming to retain muscle-relaxing properties while eliminating sympathomimetic and addictive effects [1] [3]. The initial pharmacological characterization in 1961 by Pórszász and colleagues demonstrated spasmolytic effects on rat masseter muscle and inhibition of spinal reflexes in cats, establishing its potential as a centrally acting agent devoid of cocaine-like psychoactivity [3].
The original synthetic route involved a multi-step process commencing with the reaction of 4-methylpropiophenone with formaldehyde and piperidine hydrochloride via a Mannich reaction, yielding the tertiary amine backbone. Subsequent optimization addressed limitations in yield and purity:
**Table 1: Evolution of Tolperisone Hydrochloride Synthesis** | Synthetic Approach | Key Reagents/Conditions | Yield Improvement | Reference Basis | |-----------------------------|--------------------------------------------|-------------------|----------------| | Classical Mannich Reaction | Piperidine, formaldehyde, HCl catalysis | Base method (≈60%)| [3] | | Ketal Intermediate Method | Ethylene glycol, p-toluenesulfonic acid | 78% | [7] | | Catalytic Hydrogenation | Pd/C, H₂ pressure | 92% | [7] |
A significant innovation involved protecting the ketone group as a 1,3-dioxolane derivative prior to amination, preventing dehydration side products and improving crystallinity of the final hydrochloride salt [7]. Modern manufacturing employs catalytic hydrogenation under controlled pressure (3-10 bar) using palladium on carbon (Pd/C), achieving yields exceeding 90% with high enantiomeric purity [7]. The compound exists as a racemate due to a chiral center at the carbon α to the carbonyl group, though pharmacological studies suggest minor stereoselective differences in disposition [2].
Tolperisone hydrochloride belongs to the chemical class of aryl-alkyl ketone piperidine derivatives and is pharmacologically categorized among centrally acting spasmolytics with non-sedating properties. This classification distinguishes it from several mechanistic subclasses:
Tolperisone’s primary molecular targets are voltage-gated sodium (Naᵥ) and calcium (Caᵥ) channels within spinal cord interneurons and supraspinal motor pathways [1] [5]. Electrophysiological studies using isolated rat spinal cords demonstrated concentration-dependent inhibition of monosynaptic (IC₅₀ ≈ 32 μM) and polysynaptic reflexes (IC₅₀ ≈ 18 μM) through:
This dual-channel modulation stabilizes neuronal membranes without inducing significant hyperpolarization or potentiating inhibitory neurotransmission, explaining tolperisone’s minimal sedation compared to GABAergic relaxants. Preclinical evidence confirms negligible affinity for GABAₐ, glycine, dopamine, or opioid receptors [2] [5].
**Table 2: Mechanistic Comparison of Centrally Acting Muscle Relaxants** | Drug | Primary Molecular Target | Effect on Spinal Reflexes | Sedation Profile | |------------------|----------------------------------|---------------------------|------------------| | Tolperisone | Naᵥ1.11, Caᵥ2.2 channels | Selective inhibition | Minimal | | Baclofen | GABA₃ receptors | Potent suppression | Moderate | | Diazepam | GABAₐ-BZ receptors | Generalized suppression | High | | Tizanidine | α₂-Adrenoreceptors | Moderate suppression | Moderate | | Cyclobenzaprine | Serotonin, histamine receptors | Generalized suppression | High |
The selectivity for hyperreflexic states was demonstrated in spinalized cats, where tolperisone normalized strychnine-induced hyperreflexia at doses 10-fold lower than those impairing normal reflex arcs [3]. This therapeutic window underpins its clinical utility in spasticity without causing general motor weakness.
Tolperisone hydrochloride shares structural motifs with several pharmacologically active analogues, collectively termed "tolperisone-type" drugs. These retain the aryl alkyl ketone piperidine core but exhibit variations in ring substituents, influencing potency, selectivity, and pharmacokinetics:
Eperisone (4′-Ethyl-2-methyl-3-piperidinopropiophenone): Features an ethyl group para to the carbonyl on the phenyl ring instead of tolperisone’s methyl group. This minor modification enhances metabolic stability via reduced CYP1A2-mediated oxidation [2] [10]. Eperisone demonstrates comparable Naᵥ channel blockade but superior calcium channel affinity (Kᵢ ≈ 0.8 μM for Caᵥ2.2 vs. 1.2 μM for tolperisone) [5]. Recent studies indicate unique applications in fibrosis due to preferential fibroblast inhibition [10].
Lanperisone (2-Methyl-1-(3-methylphenyl)-3-piperidinopropan-1-one): Incorporates a meta-methylphenyl configuration. Exhibits enhanced CNS penetration and prolonged half-life (t₁/₂ ≈ 5.7 hours in rats) [3]. In spinal models, lanperisone showed 2.3-fold greater potency than tolperisone in suppressing polysynaptic reflexes [5].
Inaperisone (2-Methyl-1-(4-chlorophenyl)-3-piperidinopropan-1-one): Chlorine substitution confers higher voltage-dependent sodium channel affinity. Electrophysiological data show preferential binding to inactivated Naᵥ channels (IC₅₀ = 12 μM) [5].
Silperisone (1-[2-Methyl-1-(4-methylphenyl)-3-piperidinopropan-1-one]-1-silacyclohexane): Unique organosilicon derivative. Displays dual spasmolytic and local anesthetic activity exceeding lidocaine by 4.5-fold in nerve conduction studies [3] [5]. Its sila-cyclohexane moiety enhances membrane partitioning.
**Table 3: Pharmacological Properties of Tolperisone Analogues** | Compound | R₁ Group | R₂ Group | Relative Naᵥ Blockade | Therapeutic Distinction | |--------------|----------|----------|------------------------|------------------------------------------| | Tolperisone | 4-CH₃ | H | 1.0 (Reference) | Standard spasticity management | | Eperisone | 4-C₂H₅ | H | 0.9 | Antifibrotic effects (IPF models) | | Lanperisone | 3-CH₃ | H | 1.8 | Enhanced CNS penetration | | Inaperisone | 4-Cl | H | 2.4 | High-affinity inactivated Naᵥ binding | | Silperisone | 4-CH₃ | Si-ring | 3.1 | Combined spasmolytic/local anesthetic |
Structure-activity relationship (SAR) studies reveal critical determinants for channel modulation:
Recent derivatives explore fluorinated aryl groups and spirocyclic piperidines to further enhance selectivity for neuronal Naᵥ subtypes (Naᵥ1.1, Naᵥ1.3, Naᵥ1.6) over cardiac isoforms (Naᵥ1.5), potentially improving safety profiles [3]. These advances underscore the tolperisone scaffold’s versatility in developing spasmolytics with tailored channel-modulating properties.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7